3'-异氰基-3'-脱氧胸苷

描述

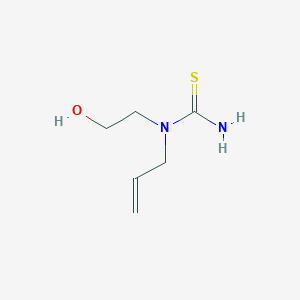

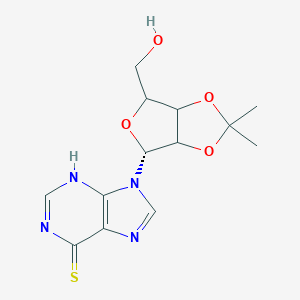

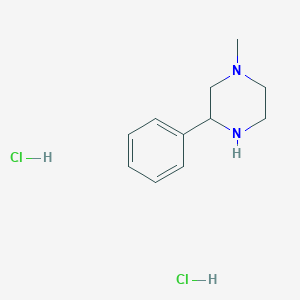

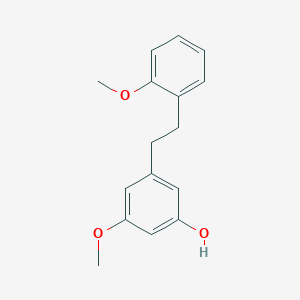

3’-Isocyano-3’-deoxythymidine is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 g/mol .

Synthesis Analysis

The synthesis of isocyanides involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as a solvent at 0 °C . The product isocyanides were obtained in high to excellent yields in less than 5 minutes . Another synthesis method involves the use of 1,3-diglycerides as starting materials for synthesizing prodrugs .Molecular Structure Analysis

The molecular structure of 3’-Isocyano-3’-deoxythymidine consists of 11 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis

Isocyanides are known for their peculiar chemistry that allows them to operate as nucleophiles, electrophiles, and even radicals, making them efficient and versatile synthetic reagents . They participate in many multicomponent reactions of interest in organic synthesis .Physical And Chemical Properties Analysis

3’-Isocyano-3’-deoxythymidine is a slightly off-white odorless powdery solid . It is water-soluble and hydrolysis occurs in strongly basic solutions .科学研究应用

抗逆转录病毒特性:一项研究报告了3'-异氰基-3'-脱氧胸苷及其类似物的合成,但发现它们对DNA和RNA病毒,包括人类免疫缺陷病毒I型(HIV)(Hiebl et al., 1991),没有明显的抑制作用。

金属配合物在抗病毒研究中的应用:涉及3'-异氰基-3'-脱氧胸苷的金属配合物已被创建并表征,其中一些显示出类似于AZT的抗HIV活性。这意味着它有潜力用于探索金属化合物与核苷类的相互作用,以用于抗病毒或其他治疗活动(Pill et al., 1991)。

DNA测序和标记:该化合物已被用于合成3′-糖基和碱基修饰的核苷酸,展示了它作为DNA测序中的有效链终止剂的用途。其衍生物可以被功能化以连接各种基团,使其适用于测序或其他分子生物学应用中的标记目的(Stolze等,1999年)。

核苷代谢和酶活性的探索:另一项研究专注于3'-异氰基-3'-脱氧胸苷及相关化合物的合成和抗逆转录病毒效应,提供了关于它们毒性和与细胞酶的相互作用的见解。这些信息对于理解该化合物在生物系统中的行为和潜在的治疗用途是至关重要的(Hiebl et al., 1990)。

安全和危害

3’-Azido-3’-deoxythymidine, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of causing cancer . It can be absorbed through the skin and may cause a headache, abdominal discomfort, hypersensitivity skin reaction, and depression of white-cell counts .

未来方向

Isocyanides have carved out a niche in the ecological systems probably thanks to their metal coordinating properties . They have been synthesized in the laboratory and have shown potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . The aim is to show the richness in biological activity of the isocyanide-containing molecules and to support the idea of using the isocyanide functional group as an unconventional pharmacophore especially useful as a metal coordinating warhead .

属性

IUPAC Name |

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-isocyanooxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-6-4-14(11(17)13-10(6)16)9-3-7(12-2)8(5-15)18-9/h4,7-9,15H,3,5H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXZOJJOKDQOHV-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40154036 | |

| Record name | 3'-Isocyano-3'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Isocyano-3'-deoxythymidine | |

CAS RN |

123533-12-0 | |

| Record name | 3'-Isocyano-3'-deoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123533120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Isocyano-3'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B49891.png)

![Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate](/img/structure/B49901.png)